N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide
CAS No.: 441290-62-6
Cat. No.: VC7368388
Molecular Formula: C22H20N4O3S
Molecular Weight: 420.49
* For research use only. Not for human or veterinary use.
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide - 441290-62-6](/images/structure/VC7368388.png)
Specification
CAS No. | 441290-62-6 |
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Molecular Formula | C22H20N4O3S |
Molecular Weight | 420.49 |
IUPAC Name | N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide |
Standard InChI | InChI=1S/C22H20N4O3S/c1-26(2)30(28,29)18-12-10-15(11-13-18)22(27)23-17-7-5-6-16(14-17)21-24-19-8-3-4-9-20(19)25-21/h3-14H,1-2H3,(H,23,27)(H,24,25) |
Standard InChI Key | JZNXEHTWWJFZOL-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Introduction
Chemical Structure and Nomenclature
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is characterized by a benzamide backbone substituted at the 4-position with an N,N-dimethylsulfamoyl group and at the N-position with a 3-(1H-benzo[d]imidazol-2-yl)phenyl moiety. The benzoimidazole ring system, a bicyclic structure fused with benzene and imidazole, contributes to π-π stacking interactions and hydrogen-bonding capabilities, which are critical for biological target engagement . The dimethylsulfamoyl group (–SO₂N(CH₃)₂) enhances solubility and modulates electronic properties, potentially influencing pharmacokinetics .
Table 1: Key Structural and Physicochemical Properties
Synthesis and Optimization
The synthesis of this compound involves multi-step protocols, as exemplified by analogous benzamide derivatives. A common strategy employs:
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Formation of the Benzoimidazole Core: Reaction of o-phenylenediamine with aromatic aldehydes in the presence of DMF and sulfur yields the 1H-benzo[d]imidazol-2-ylphenyl intermediate .
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Sulfamoylation: Introducing the dimethylsulfamoyl group via sulfonation of 4-aminobenzoic acid followed by dimethylamine substitution .
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Amide Coupling: Condensation of the sulfamoylbenzoyl chloride with the benzoimidazole-containing aniline using carbodiimide-based coupling agents .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
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1 | o-Phenylenediamine, DMF/S, 110°C | 70–85 | |
2 | ClSO₃H, (CH₃)₂NH, CH₂Cl₂, 0°C | 65–78 | |
3 | EDCl, HOBt, DMF, rt | 60–72 |
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on similar compounds revealed IC₅₀ values of 5–20 µM against MCF-7 (breast) and A549 (lung) cancer cell lines. Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction via mitochondrial pathways . The benzoimidazole moiety’s planar structure facilitates intercalation into DNA, while the sulfamoyl group may modulate kinase interactions .
Structure-Activity Relationships (SAR)
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Benzoimidazole Substituents: Electron-withdrawing groups (e.g., –NO₂, –Br) at the phenyl ring enhance antimicrobial potency by increasing electrophilicity .
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Sulfamoyl Modifications: N,N-Dimethylation improves metabolic stability compared to unsubstituted sulfonamides, as evidenced by prolonged half-lives in hepatic microsomes .
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Amide Linker: Replacement of the acetamido linker with thiourea reduces cytotoxicity but maintains efficacy, highlighting the balance between solubility and target affinity .
Therapeutic Applications and Future Directions
This compound’s dual antimicrobial and anticancer profiles position it as a candidate for repurposing in combination therapies. Preclinical studies suggest synergy with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) and with cisplatin in ovarian cancer models . Future work should prioritize:
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Pharmacokinetic Profiling: Assessing oral bioavailability and blood-brain barrier penetration.
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Toxicology Studies: Evaluating hepatotoxicity and off-target effects in mammalian cells.
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Analog Development: Exploring heterocyclic replacements for the benzoimidazole ring to optimize selectivity.
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